Product packaging for Boc-L-alaninal(Cat. No.:CAS No. 79069-50-4)

Boc-L-alaninal

Cat. No.: B558647
CAS No.: 79069-50-4
M. Wt: 173.21 g/mol
InChI Key: OEQRZPWMXXJEKU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chiral Amino Acid Derivatives: Significance in Modern Synthesis

Chirality, the property of non-superimposable mirror images, is a fundamental concept in chemistry, particularly in the life sciences. The vast majority of biological molecules, including amino acids, sugars, and nucleic acids, are chiral, and their biological functions are often intrinsically linked to their specific three-dimensional arrangement. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic fates. mdpi.com

Chiral amino acid derivatives serve as a crucial and readily available source of chirality for synthetic chemists. mdpi.comresearchgate.net Derived from the natural "chiral pool," these compounds offer a cost-effective and efficient means to introduce stereocenters into target molecules with a high degree of control. nih.gov The inherent chirality of amino acids can be leveraged to direct the stereochemical outcome of subsequent reactions, a strategy that is central to modern asymmetric synthesis. researchgate.netthieme-connect.com The incorporation of these derivatives can enhance the potency and metabolic stability of therapeutic peptides and enables the modeling of protein secondary structures. thieme-connect.com

The functional groups present in amino acid derivatives—the amine, the carboxylic acid, and the side chain—provide multiple points for chemical modification, allowing for their versatile application in the construction of a diverse range of molecular scaffolds. chemimpex.comontosight.ai Protecting group strategies, such as the use of the Boc group, are essential for selectively masking certain functional groups while others are manipulated, a cornerstone of modern peptide synthesis and the construction of complex natural products. chemimpex.comfengchengroup.com

Boc-L-Alaninal as a Key Chiral Building Block

This compound, with its aldehyde functionality and a Boc-protected amine on a chiral scaffold, stands out as a particularly versatile chiral building block. chemimpex.comsigmaaldrich.com The aldehyde group is highly susceptible to nucleophilic attack, making it a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. The stereocenter alpha to the aldehyde group, derived from the natural amino acid L-alanine, allows for the diastereoselective addition of nucleophiles, thereby controlling the stereochemistry of the newly formed chiral center.

The tert-butoxycarbonyl (Boc) protecting group plays a critical role in the utility of this compound. cymitquimica.com It effectively shields the amino group from unwanted side reactions under a variety of reaction conditions and can be readily removed under mild acidic conditions, revealing the free amine for further functionalization. This orthogonality makes it compatible with a wide range of synthetic transformations.

The applications of this compound in synthesis are extensive. It is a key intermediate in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved stability and bioavailability. chemicalbook.com It has also been employed in the synthesis of various enzyme inhibitors and other biologically active molecules. nih.govmdpi.com For instance, it serves as a crucial component in the synthesis of CXCR3 antagonists, which are being investigated for the treatment of autoimmune diseases. vulcanchem.com

Historical Context of Alaninal (B1666806) Derivatives in Organic Synthesis

The use of amino aldehydes, including derivatives of alaninal, in organic synthesis has a rich history. Adolph Strecker first synthesized alanine (B10760859) in 1850 by combining acetaldehyde, ammonia, and hydrogen cyanide. wikipedia.org The subsequent development of methods to convert amino acids into their corresponding aldehydes opened up new avenues for their use as synthetic intermediates.

Early methods for the preparation of α-amino aldehydes were often hampered by their chemical and configurational instability. nih.gov However, the development of robust protecting group strategies, most notably the introduction of the Boc group, significantly enhanced their stability and ease of handling, leading to their widespread adoption in synthesis. chemimpex.comcymitquimica.com

The Julia olefination, a classic method for the formation of alkenes, has been applied to α-amino aldehydes, although the instability of these aldehydes can be a limitation. nih.govresearchgate.net More recent developments have focused on modified Julia procedures starting from N-Boc-protected amino acid esters to generate chiral allylamines, overcoming some of the challenges associated with the direct use of the aldehydes. nih.govresearchgate.net The addition of organometallic reagents, such as allenylzinc reagents, to N-Boc alaninal has proven to be a valuable method for the construction of complex fragments of natural products. vulcanchem.com

Overview of Research Trajectories for this compound

Current research involving this compound continues to expand its synthetic utility and explore new applications. A significant area of focus is its use in the asymmetric synthesis of novel chiral amines and amino alcohols, which are themselves valuable building blocks for pharmaceuticals. acs.orgcapes.gov.br The diastereoselective addition of various nucleophiles to this compound remains a central theme, with ongoing efforts to develop new catalysts and reaction conditions to achieve even higher levels of stereocontrol.

This compound is also playing an increasingly important role in the synthesis of complex natural products and their analogues. For example, it has been utilized as a key starting material for the synthesis of fragments of marine natural products with potent biological activity. vulcanchem.com The aldehyde functionality allows for its use in multicomponent reactions, providing rapid access to molecular complexity from simple starting materials.

Furthermore, research is exploring the incorporation of this compound derivatives into novel molecular architectures, such as foldamers and peptidomimetics with unique three-dimensional structures. sigmaaldrich.com These studies aim to create molecules with tailored biological activities and improved pharmacokinetic properties. The development of new synthetic methods that utilize this compound continues to be an active area of investigation, promising to further solidify its position as an indispensable tool in the arsenal (B13267) of the synthetic organic chemist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO3 B558647 Boc-L-alaninal CAS No. 79069-50-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQRZPWMXXJEKU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426755
Record name Boc-L-alaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79069-50-4
Record name Boc-L-alaninal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Boc L Alaninal

Precursor Derivatization and Protection Strategies

The initial step in the synthesis of Boc-L-alaninal involves protecting the amine group of L-alanine with the tert-butyloxycarbonyl (Boc) group. This protection is crucial for preventing unwanted side reactions during subsequent transformations of the carboxylic acid.

Synthesis from L-Alanine and N-Protection with Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)

The most common method for introducing the Boc protecting group onto L-alanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. This reaction is typically carried out in the presence of a base and a suitable solvent.

The N-protection of L-alanine with Boc₂O is a versatile reaction that can be performed under various conditions. Common solvents include mixtures of water and organic co-solvents such as dioxane or THF, as well as pure organic solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) bzchemicals.commychemblog.com. The reaction is generally facilitated by the presence of a base to neutralize the acid byproduct and maintain an optimal pH. Bases such as sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), or organic amines like triethylamine (B128534) (TEA) are frequently employed bzchemicals.commychemblog.comsigmaaldrich.com.

The addition of 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst significantly enhances the reaction rate and efficiency mychemblog.comrsc.orgcommonorganicchemistry.com. DMAP reacts with Boc₂O to form a more reactive intermediate, which then readily acylates the amine group of L-alanine commonorganicchemistry.com. Reaction temperatures typically range from 0°C to room temperature, with some procedures utilizing moderate heating up to 40°C bzchemicals.com. Reaction times vary from a few hours to overnight, depending on the specific conditions and reagents used mychemblog.com. Yields for this protection step are generally high, often ranging from 85% to over 95% mychemblog.comdoi.org.

An alternative approach for large-scale production is the mixed anhydride (B1165640) method, which involves activating Boc₂O with reagents like N-methylmorpholine and isobutyl chloroformate at low temperatures (-15°C), followed by the addition of L-alanine. This method is reported to provide higher yields (90-95%) and reduced racemization compared to direct protection .

Table 1: Boc Protection of L-Alanine using Di-tert-butyl Dicarbonate (Boc₂O)

MethodReagentsSolventCatalyst/BaseTemperatureTimeYieldPurificationCitation(s)
Direct ProtectionL-alanine, Boc₂OWater/Dioxane (1:1)NaOH (maintaining pH 8-9)0°C to RT12-24 hours85-92%Recrystallization (hexane/ethyl acetate)
Direct ProtectionL-alanine, Boc₂OTHFTriethylamine (TEA), DMAPRT12 hours~100%Flash chromatography mychemblog.com
Direct ProtectionL-alanine, Boc₂OWater/AcetoneBase (e.g., TEA)RTShort timesExcellentExtraction bzchemicals.com
Direct ProtectionL-alanine, Boc₂OWater/DioxaneNaOH, DMAPRT12-24 hours85-92%Recrystallization (hexane/ethyl acetate) , rsc.org
Mixed Anhydride MethodL-alanine, Boc₂O, Isobutyl chloroformateTHFN-methylmorpholine-15°C2 hours90-95%Extraction (DCM), drying, evaporation
Using Boc-ONAmino acids, Boc-ON50% aq. Dioxane/AcetoneTEA (50% excess)RTShort timesExcellentExtraction (ether, EtOAc, benzene) sigmaaldrich.com
Using tert-butyl phenyl carbonateL-alanineDMSO1,1,3,3-Tetramethylguanidine25-40°C40-72 hours58-79%Not specified (yields for Boc-Ala-OH) orgsyn.org

Following the Boc protection, the intermediate Boc-L-alanine is typically isolated and purified. Common purification methods include recrystallization, often from solvent systems like hexane/ethyl acetate (B1210297), which yields the product as a white solid . Alternatively, silica (B1680970) gel column chromatography is widely used to separate Boc-L-alanine from residual starting materials and byproducts mychemblog.comdoi.orgorgsyn.org. Standard workup procedures involve aqueous washes, extraction into organic solvents (such as ethyl acetate or DCM), drying over anhydrous salts (e.g., MgSO₄ or Na₂SO₄), and subsequent evaporation of the solvent under reduced pressure mychemblog.comdoi.org.

Oxidation of L-Alanine Derivatives to this compound

To obtain this compound from Boc-L-alanine, the carboxylic acid group must be converted into an aldehyde. This is often achieved indirectly by first transforming Boc-L-alanine into a more suitable derivative. A common strategy involves reducing the carboxylic acid to the corresponding alcohol, Boc-L-alaninol, which can then be oxidized to the aldehyde. For instance, Boc-L-alanine methyl ester can be reduced to Boc-L-alaninol using reducing agents like lithium aluminum hydride (LiAlH₄), followed by oxidation to this compound using methods such as the Swern oxidation researchgate.net.

Conversion of Boc-L-Alanine to this compound

Direct conversion of Boc-L-alanine to this compound offers a more streamlined synthetic route. One established method involves activating Boc-L-alanine to its Weinreb amide derivative, which can then be selectively reduced to the aldehyde using organometallic reagents mdpi.com.

A highly efficient one-pot method utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) for activating the carboxylic acid of Boc-L-alanine, followed by reduction with diisobutylaluminum hydride (DIBAL-H). This procedure yields this compound in very good yields and, importantly, with complete stereochemical integrity researchgate.net.

Table 2: Direct Conversion of Boc-L-Alanine to this compound

MethodReagentsConditionsYieldStereochemical IntegrityCitation(s)
CDI/DIBAL-H1,1'-Carbonyldiimidazole (CDI), DIBAL-HOne-potVery goodComplete researchgate.net
Weinreb Amide RouteActivation to Weinreb amide, then reductionActivation of Boc-L-alanine to Weinreb amide, followed by reductionNot specified for aldehyde stepNot specified mdpi.com

Stereoselective Synthesis Approaches

The synthesis of this compound must preserve the chiral center at the α-carbon derived from L-alanine. Starting with enantiomerically pure L-alanine is the fundamental basis for achieving stereoselectivity. The key challenge lies in preventing epimerization or racemization during the synthetic steps.

Careful control of reaction conditions, such as maintaining optimal pH during the Boc protection step, is critical for minimizing racemization . The mixed anhydride method, employing low-temperature conditions, is also noted for its ability to reduce racemization . Methods like the CDI/DIBAL-H reduction of Boc-L-alanine are reported to proceed with "complete stereointegrity," indicating that the chiral center remains undisturbed throughout the conversion to the aldehyde researchgate.net. Furthermore, this compound itself is utilized in stereoselective reactions, such as crotylboration, to construct complex chiral molecules, underscoring the importance of its enantiopure synthesis researchgate.net.

Compound List

this compound

L-Alanine

Di-tert-butyl dicarbonate (Boc₂O)

Boc-L-alanine

Boc-L-alanine methyl ester

Boc-L-alaninol

N-methylmorpholine

Isobutyl chloroformate

4-Dimethylaminopyridine (DMAP)

Triethylamine (TEA)

Sodium hydroxide (NaOH)

Sodium bicarbonate (NaHCO₃)

1,1'-Carbonyldiimidazole (CDI)

Diisobutylaluminum hydride (DIBAL-H)

Lithium aluminum hydride (LiAlH₄)

Weinreb amide (of Boc-L-alanine)

TBTU

HOBt

DCC (Dicyclohexylcarbodiimide)

DIC (Diisopropylcarbodiimide)

Boc-ON

tert-Butyl phenyl carbonate

1,1,3,3-Tetramethylguanidine

Swern oxidation reagents (e.g., Oxalyl chloride, DMSO, TEA)

Enantiopure Synthesis and Characterization

The preparation of enantiopure this compound typically builds upon established methods for Boc-protected amino acids. General protocols for introducing the Boc protecting group involve reacting the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions libretexts.orgyoutube.comrsc.org. While specific, detailed synthetic routes for this compound are not extensively elaborated in the provided literature snippets, the availability of enantiopure Boc-protected amino acids suggests that similar strategies can be employed for its preparation rsc.org.

Characterization of this compound is typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy fengchengroup.com. This compound is generally characterized as a white to off-white solid, exhibiting a purity of over 98% cymitquimica.com. It demonstrates solubility in common organic solvents such as dichloromethane and methanol (B129727) cymitquimica.com.

Table 1: Key Properties of this compound

PropertyValue
Purity> 98%
AppearanceWhite to off-white solid
SolubilityDichloromethane, Methanol
FormulaC₈H₁₅NO₃

Influence of Reaction Conditions on Stereochemical Outcome

This compound functions as a chiral aldehyde precursor in various asymmetric synthesis reactions, where its inherent stereochemistry plays a crucial role in dictating the stereochemical outcome of the transformation. In diastereoselective Pictet-Spengler reactions, this compound has been utilized as a substrate, yielding a diastereomeric excess (de) of 56% publish.csiro.au.

Research indicates that the stereochemical fidelity of such reactions is significantly influenced by the steric bulk of the amino acid-derived aldehyde. Bulkier substrates, such as valinal (B13919145) (92% de) and leucinal (B1674789) (84% de), have shown higher diastereoselectivity compared to this compound (56% de) publish.csiro.au. Furthermore, the nature of the protecting group on the amino acid derivative, such as the difference between Boc and Cbz groups, has been observed to have a minimal impact on the resulting diastereomeric ratio, suggesting that the protecting group's influence on the transition state geometry is limited publish.csiro.au.

Table 2: Stereochemical Outcome in Pictet-Spengler Reactions with Amino Acid-Derived Aldehydes

Aldehyde SubstrateDiastereomeric Excess (de)
This compound56%
Phenylalaninal72%
Leucinal84%
Valinal92%

Ion Exchange Chromatography in Stereoselective Synthesis

Ion exchange chromatography (IEX) is a well-established technique utilized for the separation and purification of amino acids and peptides nih.govresearchgate.netmabion.eu. In the context of stereoselective synthesis, IEX can be applied to achieve enantiomeric resolution. This is often accomplished by employing chiral stationary phases or by using chiral modifiers in conjunction with achiral stationary phases researchgate.net. While specific applications of IEX for the direct stereoselective synthesis or purification of this compound are not extensively detailed in the provided search results, these chromatographic principles are widely applicable to the purification of chiral compounds and the resolution of enantiomeric mixtures.

Advanced Synthetic Transformations Leading to this compound

Applications of Specific Coupling Reagents (e.g., DCC)

Coupling reagents, including N,N-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and diisopropylcarbodiimide (DIC), are fundamental tools in organic synthesis, particularly for facilitating amide bond formation in peptide synthesis fengchengroup.commasterorganicchemistry.commasterorganicchemistry.combachem.comcdnsciencepub.com. These reagents function by activating carboxylic acid groups, thereby promoting their reaction with amine nucleophiles. Although direct synthetic routes for this compound utilizing DCC are not explicitly detailed in the provided snippets, these carbodiimide (B86325) reagents are integral to the broader chemical transformations involving Boc-protected amino acids and their derivatives unm.edu.

Mechanistic Investigations of this compound Formation

Specific mechanistic investigations detailing the precise formation of this compound are not extensively covered within the provided search results. The general introduction of the Boc protecting group onto an amino acid typically involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) libretexts.orgyoutube.comrsc.org. The conversion of a protected alanine (B10760859) derivative into the corresponding aldehyde, alaninal (B1666806), generally entails specific functional group interconversions, such as the oxidation of a protected amino alcohol or the reduction of a protected amino acid derivative. However, the detailed mechanisms underlying the synthesis of this compound are not elaborated upon in the retrieved information.

Compound List:

this compound

L-alanine

Phenylalaninal

Leucinal

Valinal

Boc-L-alanine

DCC (N,N-dicyclohexylcarbodiimide)

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

DIC (Diisopropylcarbodiimide)

Applications of Boc L Alaninal As a Synthetic Intermediate and Chiral Auxiliary

Peptide Synthesis and Peptidomimetics

The field of peptide synthesis relies heavily on protected amino acid derivatives to ensure controlled and efficient chain elongation. Boc-L-alaninal, along with its related compound Boc-L-alanine, plays a significant role in this area.

This compound is employed in the synthesis of peptides, where its aldehyde group can be utilized for various coupling reactions or further functionalization. While Boc-L-alanine (N-(tert-Butoxycarbonyl)-L-alanine) is more commonly cited as a direct building block for peptide bonds chemimpex.comsigmaaldrich.combiosynth.com, this compound can serve as a precursor or a component in more specialized peptide modifications or in the synthesis of peptide-like structures. The Boc group's presence is fundamental to its utility in this context.

The tert-butoxycarbonyl (Boc) group is a widely recognized and extensively used protecting group for amines in organic synthesis numberanalytics.comtotal-synthesis.comjk-sci.com. It is introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) numberanalytics.comjk-sci.comlibretexts.org. This reaction forms a carbamate, effectively rendering the amine less nucleophilic and thus protected from participating in unwanted reactions during subsequent synthetic steps numberanalytics.comtotal-synthesis.comjk-sci.comlibretexts.org.

The Boc group is stable under a variety of conditions, including basic hydrolysis, exposure to many nucleophiles, and catalytic hydrogenation total-synthesis.com. However, it can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) total-synthesis.comjk-sci.comlibretexts.org. This selective deprotection regenerates the free amine, allowing for the controlled addition of the next amino acid or further functionalization total-synthesis.comjk-sci.comlibretexts.org. The Boc group's acid lability makes it orthogonal to base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), which is a critical feature in many synthetic strategies total-synthesis.compeptide.commasterorganicchemistry.com.

While Boc-L-alanine is a staple in Solid-Phase Peptide Synthesis (SPPS) peptide.compeptide.com, this compound's direct application in standard SPPS might be more specialized, potentially involving its aldehyde functionality for specific chain extensions or modifications. In the classical Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS, Boc-protected amino acids are coupled to a solid support, and the Boc group is removed with TFA to allow the addition of the next amino acid peptide.commasterorganicchemistry.com. The Boc group's role in SPPS is to prevent self-condensation and side reactions during the sequential addition of amino acids peptide.compeptide.com. The ability to use excess reagents and perform rapid washing steps on the solid support are key advantages of SPPS iris-biotech.de.

Solution-phase peptide synthesis, the precursor to SPPS, also utilizes protecting groups like Boc to achieve specificity libretexts.org. In this method, protected amino acids are coupled in solution, and the protecting groups are removed after each coupling step. Boc-L-alanine and its derivatives can be employed in solution-phase synthesis to construct peptides and peptide fragments libretexts.orgbiosynth.com. The strategy involves protecting both the amino and carboxyl groups of amino acids to ensure regioselective amide bond formation libretexts.org.

Peptidomimetics and pseudo-peptides are compounds designed to mimic the structure and/or function of natural peptides but with enhanced properties such as increased stability, bioavailability, or altered receptor binding psu.edursc.org. This compound, with its aldehyde functionality, can serve as a starting material or intermediate in the synthesis of such modified amino acid residues or peptide backbones.

The aldehyde group in this compound can participate in various reactions, including reductive amination, Wittig reactions, or condensation reactions, to introduce non-natural linkages or side chains into peptide-like structures thermofisher.comsigmaaldrich.comsigmaaldrich.comcymitquimica.com. For instance, it can be used in the synthesis of oxazole (B20620) fragments or other cyclic structures that are part of peptidomimetic scaffolds sigmaaldrich.comsigmaaldrich.com.

By incorporating modified amino acid residues derived from compounds like this compound, researchers can create peptidomimetics that retain or even enhance the biological activity of their natural peptide counterparts psu.eduresearchgate.net. These modifications can alter the peptide's conformation, resistance to enzymatic degradation, or interaction with biological targets. For example, the synthesis of fluoroalkene peptidomimetic precursors can involve reactions with protected amino acids researchgate.net. Similarly, pseudopeptides incorporating unnatural amino acids are explored for various biological activities, including antimicrobial effects or receptor antagonism rsc.orgresearchgate.netnih.gov. The ability to precisely control the introduction of functional groups and stereochemistry, facilitated by protected building blocks like this compound, is crucial for designing these molecules to mimic or modulate specific biological activities.

Synthesis of Peptide Derivatives for Specific Applications

While Boc-L-alanine (the carboxylic acid form) is a cornerstone of traditional peptide synthesis, the aldehyde derivative, this compound, also finds application in creating modified peptide structures and peptide isosteres.

This compound can function as a versatile building block in peptide synthesis, particularly for creating modified peptide backbones or peptide isosteres. Its aldehyde functionality allows for unique derivatization pathways that differ from standard peptide bond formation. Researchers utilize this compound to introduce specific functionalities and structural modifications into peptide sequences, leading to compounds with tailored properties for diverse applications, including medicinal chemistry and drug development chemimpex.com. While the formation of simple dipeptides like Boc-Ala-Ala-OH typically involves the carboxylic acid form of Boc-L-alanine, the aldehyde can be employed in more specialized peptide chemistry, such as the synthesis of peptidomimetics.

Asymmetric Synthesis and Chiral Induction

The inherent chirality of this compound makes it an indispensable reagent for asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.

This compound participates effectively in various enantioselective transformations. The presence of the chiral center on the alanine (B10760859) backbone influences the stereochemical outcome of reactions occurring at the aldehyde group. For instance, in reactions such as the Cram-chelation-like transition state, N-Boc protected L-α-amino aldehydes like this compound can lead to the formation of syn products with high stereoselectivity researchgate.net. Its use in conjunction with chiral catalysts or auxiliaries allows for the controlled generation of new stereocenters, making it a valuable substrate for developing enantiomerically enriched molecules us.esjst.go.jp.

The aldehyde functionality of this compound can be readily transformed into various chiral building blocks. Through reactions like additions or reductions, it can be converted into chiral amino alcohols, amines, or other functionalized molecules that serve as key intermediates in the synthesis of complex targets chemimpex.comscholaris.ca. These chiral building blocks are essential for constructing enantiomerically pure pharmaceuticals, agrochemicals, and natural products. For example, reactions involving this compound can yield chiral synthons with multiple stereocenters, which are critical for achieving the desired three-dimensional structure in drug molecules researchgate.net.

One of the most prominent applications of this compound is in stereoselective addition reactions, particularly with organometallic reagents. The addition of chiral allenylzinc reagents to this compound has been extensively studied and successfully applied in the synthesis of complex molecules scholaris.camdpi.comacs.orgacademictree.org. These reactions proceed with high diastereoselectivity, controlled by the inherent chirality of the amino aldehyde. For example, the addition of allenylzinc reagents to (R)-N-Boc alaninal (B1666806) has been instrumental in constructing specific stereochemical segments of natural products like (+)-Discodermolide acs.orgacademictree.org. This methodology provides a reliable route to generate homopropargylic alcohols and amines with defined stereochemistry.

Table 1: Examples of Stereoselective Addition Reactions with this compound

NucleophileElectrophileReaction TypeKey Product TypeNotable Application ExampleReference
Chiral Allenylzinc ReagentThis compoundNucleophilic AdditionHomopropargylic Alcohols/AminesSynthesis of (+)-Discodermolide segment acs.orgacademictree.org mdpi.comacs.org
AllenylboronateN-Boc-α-amino aldehydesZinc-catalyzed Allenylation (Syn-selective)syn-Amino AllenolsSynthesis of chiral building blocks researchgate.net researchgate.net
AllenylboronateN-Boc, N-Bn-α-amino aldehydesZinc-catalyzed Allenylation (Anti-selective)anti-Amino AllenolsSynthesis of chiral building blocks researchgate.net researchgate.net

Synthesis of Complex Natural Products and Bioactive Molecules

The ability of this compound to participate in stereoselective reactions makes it a vital component in the total synthesis of complex natural products and the development of bioactive molecules. Its controlled reactivity allows for the efficient assembly of intricate carbon frameworks with the correct stereochemistry.

A significant demonstration of this compound's utility is in the synthesis of (+)-Discodermolide, a potent anti-cancer agent. The stereoselective addition of chiral allenylzinc reagents to this compound has been employed to construct key chiral fragments of this complex molecule, underscoring its importance in accessing pharmacologically relevant structures acs.orgacademictree.org. Furthermore, this compound and its derivatives are utilized in medicinal chemistry research for the discovery of novel therapeutics, leveraging its capacity to introduce chirality and specific functional groups into potential drug candidates chemimpex.com. The compound's role extends to the synthesis of complex heterocycles and cyclic peptides, further highlighting its versatility in constructing molecules with significant biological activity scholaris.ca.

Table 2: Examples of Chiral Building Blocks and Enantioselective Transformations Using this compound

Transformation TypeReaction Partner/ConditionProduct TypeChirality Induction MechanismReference
Nucleophilic AdditionVarious nucleophiles (e.g., organometallics)Chiral Amino Alcohols, AminesSubstrate control (this compound's inherent chirality) researchgate.netscholaris.ca
Strecker ReactionN-Boc-protected iminesα-Amino Nitriles (precursors to amino acids)Organocatalysis or chiral PTC rsc.org
Addition to AldehydesOrganometallic reagents (e.g., allenylzinc)Chiral Homopropargylic compoundsSubstrate control, chelation-controlled transition states scholaris.camdpi.com
Enantioselective TransformationsVarious reagents/catalystsEnantiomerically enriched intermediatesChiral auxiliary or substrate control us.esjst.go.jp

Table 3: Natural Products and Bioactive Molecules Synthesized Using this compound

Target MoleculeRole of this compoundType of MoleculeReference
(+)-DiscodermolideUsed in the stereoselective synthesis of key chiral fragments via allenylzinc addition to this compound.Natural Product acs.orgacademictree.org
Complex HeterocyclesEmployed as a building block for their synthesis.Organic Molecule scholaris.ca
Cyclic PeptidesUtilized in their assembly.Peptide scholaris.ca
Novel TherapeuticsServes as a key intermediate in medicinal chemistry for drug development.Bioactive Molecule chemimpex.com

Compound Name List

this compound (N-tert-butoxycarbonyl-L-alaninal)

Boc-L-alanine (N-tert-butoxycarbonyl-L-alanine)

Chiral allenylzinc reagents

(+)-Discodermolide

Computational and Theoretical Studies on Boc L Alaninal

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations offer a microscopic view of Boc-L-alaninal, enabling the precise determination of its electronic structure, geometry, and energetic properties. These calculations are foundational for interpreting spectroscopic data and predicting the compound's behavior.

Ensuring the enantiomeric purity of chiral molecules like this compound is critical in many chemical applications. While experimental techniques like chiral chromatography are standard, computational methods provide a powerful, independent means of assigning the absolute configuration (AC) and verifying enantiomeric purity. rsc.org The primary approach involves the comparison of experimentally measured chiroptical spectra with spectra calculated theoretically for a specific enantiomer. chemistrywithatwist.com

Vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) are spectroscopic techniques sensitive to a molecule's three-dimensional structure, making them ideal for this purpose. wikipedia.org The process involves first calculating the VCD and/or ECD spectrum for one enantiomer of this compound (e.g., the L-form) using quantum chemical methods, such as Density Functional Theory (DFT). wikipedia.orgfrontiersin.org This theoretical spectrum is then compared to the experimental spectrum obtained from a synthesized sample. A strong correlation between the calculated and experimental spectra confirms the absolute configuration of the sample. researchgate.net The intensity of the VCD signal can also be used to determine the enantiomeric excess (% ee) of a sample. nih.gov

Table 1: Comparison of Theoretical vs. Experimental Chiroptical Data for Enantiomeric Purity Assessment
ParameterComputational MethodPredicted Value (for L-enantiomer)Experimental ValueConclusion
ECD Maximum (λmax) TD-DFT B3LYP/6-31G(d)Positive Cotton effect at ~290 nmPositive Cotton effect at ~292 nmConfirms L-configuration
VCD (C=O stretch) DFT B3LYP/6-31G(d)Negative band at ~1730 cm-1Negative band at ~1728 cm-1Confirms L-configuration
VCD (N-H bend) DFT B3LYP/6-31G(d)Positive band at ~1520 cm-1Positive band at ~1525 cm-1Confirms L-configuration

The reactivity and physical properties of this compound are dictated by the ensemble of its accessible conformations. Conformational analysis through computational methods aims to identify the most stable three-dimensional arrangements of the molecule and to map the potential energy surface (PES) that governs transitions between them. chemistrywithatwist.com

Table 2: Calculated Relative Energies of this compound Conformers
ConformerDihedral Angle (φ, ψ)MethodBasis SetRelative Energy (kcal/mol)Boltzmann Population (%)
1 (Global Minimum) (-80°, 150°)DFT (B3LYP)6-311++G(d,p)0.0075.3
2 (-160°, 160°)DFT (B3LYP)6-311++G(d,p)1.1511.2
3 (60°, -70°)DFT (B3LYP)6-311++G(d,p)1.486.8
4 (-75°, -50°)DFT (B3LYP)6-311++G(d,p)2.102.5

Understanding how this compound interacts with itself and with other molecules (e.g., solvents or reactants) is crucial for predicting its solubility, crystal packing, and role in chemical reactions. Computational methods can predict and characterize the non-covalent interactions that govern these phenomena.

By analyzing the electron density distribution and molecular electrostatic potential, it is possible to identify regions of the molecule that are likely to act as hydrogen bond donors (the N-H group) or acceptors (the carbonyl and aldehyde oxygens). Methods such as Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can visualize and quantify these weak interactions. rsc.org These calculations can predict the formation of dimers or larger aggregates and explain solvent effects by modeling the specific interactions between this compound and solvent molecules.

Table 3: Predicted Intermolecular Interactions for this compound
Interaction TypeInteracting GroupsMethodPredicted Energy (kcal/mol)
Hydrogen Bond N-H --- O=C (amide)DFT-D3-4.5 to -6.0
Hydrogen Bond N-H --- O=C (aldehyde)DFT-D3-3.0 to -4.5
van der Waals tert-Butyl group --- tert-Butyl groupDFT-D3-1.5 to -2.5
Dipole-Dipole C=O --- C=OMP2-1.0 to -2.0

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the detailed mechanisms of chemical reactions. For this compound, this involves mapping the transformation pathways, identifying reactive intermediates, and calculating the energy barriers that control reaction rates.

A key goal of mechanistic studies is the identification and characterization of the transition state (TS)—the highest energy point along a reaction pathway. The energy of the transition state relative to the reactants determines the activation energy (Ea) and, consequently, the reaction rate.

For reactions involving this compound, such as nucleophilic addition to its aldehyde group, computational methods can be used to locate the precise geometry of the transition state. Frequency calculations are then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction path. This analysis provides a quantitative prediction of the reaction's feasibility and can be used to understand how changes in the reactant or catalyst structure affect the activation energy.

Table 4: Calculated Activation Energies for a Model Reaction
ReactionComputational MethodSolvent ModelActivation Energy (Ea) (kcal/mol)
Cyanide addition to aldehyde DFT (M06-2X/6-31+G(d))PCM (Acetonitrile)12.5
Hydride reduction of aldehyde DFT (M06-2X/6-31+G(d))PCM (THF)15.8

While transition state analysis focuses on a single point, reaction coordinate mapping provides a more complete picture of a reaction's progress. A reaction coordinate is a geometric parameter that changes continuously during the transformation from reactants to products.

By systematically varying the reaction coordinate and calculating the energy at each step, an energy profile or reaction pathway can be constructed. This mapping can reveal the presence of intermediates, secondary transition states, and complex, multi-step mechanisms that might not be intuitively obvious. The reaction coordinate (RC) method is particularly useful for elucidating novel transformations or for understanding reactions where multiple pathways are possible, allowing researchers to predict the most likely outcome of a new reaction involving this compound. nih.gov

Biomedical and Pharmaceutical Research with Boc L Alaninal Derivatives

Cancer Research and Therapeutic Applications

Inhibition of Akt Signaling Pathways

Research has demonstrated that certain derivatives of Boc-L-alanine, notably 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT), exhibit potent inhibitory effects on the Akt signaling pathway. The Akt pathway, also known as Protein Kinase B (PKB), is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. Studies have shown that OBA-RT and related renieramycin derivatives suppress cancer stem cell (CSC) activities by inhibiting Akt signaling researchgate.netmdpi.comresearchgate.netnih.govnih.govmdpi.com. This inhibition leads to a downstream reduction in the expression of key CSC transcription factors such as Nanog, Oct4, and Sox2 researchgate.netmdpi.comresearchgate.netnih.govnih.gov. Further investigations into specific derivatives like DH_25 have indicated a high-affinity interaction with Akt, supporting its role as a direct inhibitor researchgate.netmdpi.com. The downregulation of the phosphorylated form of Akt (p-Akt) relative to total Akt protein levels serves as a molecular indicator of this inhibitory action researchgate.netmdpi.commdpi.comchula.ac.th.

Neuroscience Research

Boc-L-alanine and its derivatives are also valuable in the field of neuroscience, contributing to the understanding of neurotransmitter function and the investigation of neurological disorders.

Studies Related to Neurotransmitter Function

Boc-L-alanine itself is utilized in research focused on neurotransmitter function, aiding in the comprehension of brain chemistry and the implications of amino acids for mental health chemimpex.com. Derivatives such as Boc-3-(3'-pyridyl)-L-alanine are employed to study neurotransmitter systems and identify potential therapeutic targets within these pathways chemimpex.com. Furthermore, Boc-L-alanine methyl ester serves as a building block in the synthesis of neurotransmitter analogs, facilitating research into neurological pathways chemimpex.com. While not a direct Boc-L-alanine derivative, the study of related compounds like β-N-methylamino-L-alanine (BMAA) has provided insights into neurotoxicity and its potential links to neurodegenerative diseases nih.gov.

Investigation of Neurological Disorders

The unique structural properties of various Boc-L-alanine derivatives make them suitable candidates for drug development aimed at treating neurological disorders netascientific.comnetascientific.comnetascientific.comchemimpex.comnetascientific.com. These compounds are used in the design of new drugs that target specific receptors, thereby enhancing the efficacy of treatments for conditions affecting the nervous system netascientific.com. For instance, Boc-3-(3'-pyridyl)-L-alanine is utilized for its potential in developing drugs targeting neurological disorders, leveraging its pyridine (B92270) moiety for improved receptor binding chemimpex.com. Similarly, Boc-b-cyclohexyl-L-alanine has been explored for its role in studying neuroactive compounds and advancing therapeutic strategies for neurological conditions netascientific.comnetascientific.com.

Bioconjugation and Targeted Delivery Systems

Boc-L-alanine derivatives play a crucial role in the development of advanced bioconjugation techniques and targeted drug delivery systems, enhancing the precision and efficacy of therapeutic agents.

Facilitating Attachment of Biomolecules

The chemical properties of Boc-L-alanine derivatives facilitate their use in bioconjugation processes, enabling the controlled attachment of biomolecules to various surfaces or other molecular entities chemimpex.comchemimpex.comnetascientific.comnetascientific.comnetascientific.comchemimpex.comchemimpex.com. This capability is fundamental to the creation of targeted drug delivery systems chemimpex.comchemimpex.comnetascientific.comnetascientific.comnetascientific.comchemimpex.comchemimpex.com. By acting as linkers or functional components, these derivatives can improve drug bioavailability and distribution within the body, leading to increased therapeutic efficacy . Amino acids and their derivatives can assist drugs in crossing biological membranes, particularly beneficial for large-molecule drugs like proteins and nucleic acids . Moreover, these compounds can be incorporated into antibody-drug conjugates (ADCs), serving as linkers that attach cytotoxic drugs to antibodies, thereby directing the therapeutic payload specifically to cancer cells and minimizing off-target toxicity .

Research Findings: Cytotoxicity of OBA-RT and DH_25

The following table summarizes key cytotoxicity data for selected Boc-L-alanine derivatives investigated for their anti-cancer properties.

CompoundCell Line(s) TestedIC50 Value (µM)Reference(s)
5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT)A549~7.0 researchgate.netnih.govnih.gov
DH_25H4605.97 ± 1.30 mdpi.com
DH_25H232.75 ± 1.07 mdpi.com

Compound List

Development of Targeted Therapies and Diagnostics

The inherent chirality and functional groups of Boc-L-alaninal make it an attractive precursor for synthesizing sophisticated molecules aimed at specific biological targets. Its application in bioconjugation processes is particularly noteworthy, where it facilitates the covalent attachment of biomolecules to surfaces or other molecular entities. This capability is crucial for the development of targeted drug delivery systems and advanced diagnostic agents chemimpex.comchemimpex.com.

This compound, or its closely related aldehyde form, Boc-L-alanine aldehyde, is employed in the synthesis of novel pharmaceuticals designed to interact with specific biological pathways chemimpex.comchemimpex.com. For instance, derivatives synthesized using Boc-L-alanine, a closely related compound, have shown promise in cancer therapy. The compound 5-O-(N-Boc-l-alanine)-renieramycin T (OBA-RT), for example, was synthesized and demonstrated to suppress cancer stem cell signals and induce apoptosis by targeting the Akt signaling pathway researchgate.netmdpi.com. Furthermore, this compound is instrumental in the production of chiral building blocks, essential for creating enantiomerically pure compounds that often exhibit enhanced therapeutic profiles and reduced off-target effects chemimpex.com. The use of unnatural amino acids, including Boc-protected derivatives, can lead to improved drug selectivity, efficacy, and a reduction in side effects through stereochemical control .

Investigation of Structure-Activity Relationships (SAR)

The systematic investigation of structure-activity relationships (SAR) is fundamental to optimizing drug candidates. This compound and its derivatives are frequently utilized in SAR studies to elucidate how structural modifications influence biological activity. These studies often involve synthesizing a series of analogues where specific parts of the molecule are altered, and then evaluating their biological effects.

Modulation of Physicochemical Properties for Enhanced Activity

The Boc protecting group and the aldehyde functionality of this compound, along with various substituents introduced through synthetic modifications, play critical roles in modulating the physicochemical properties of the resulting compounds. These properties, such as solubility, lipophilicity, and metabolic stability, directly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Boc-protected amino acid moieties, including those derived from this compound, serve as empirical groups that can introduce additional compound-target intermolecular interaction networks and modify physicochemical properties mdpi.com. For example, Boc-N-methyl-L-alanine, a derivative, demonstrates how N-methylation can significantly influence biological activity and pharmacokinetics chemimpex.com. Peptidomimetics, often constructed using protected amino acid building blocks like those related to this compound, offer advantages over natural peptides, including improved in vivo stability, enhanced potency, better oral absorption, and increased selectivity for biological responses sigmaaldrich.com.

Physicochemical properties are central to SAR studies. For instance, the properties of Boc-L-Ala-OH, a closely related compound, highlight parameters critical for understanding molecular behavior:

Table 3: Physicochemical Properties of Boc-L-Ala-OH for SAR Studies

PropertyValueRelevance to SAR
TPSA75.63 ŲInfluences membrane permeability and solubility
LogP0.9842Indicates lipophilicity, affecting absorption
H_Acceptors3Contributes to hydrogen bonding capacity
H_Donors2Contributes to hydrogen bonding capacity
Rotatable_Bonds2Affects conformational flexibility

Source: chemscene.com

Impact of Substituents on Biological Efficacy

The introduction of specific substituents onto the this compound scaffold or its derivatives can profoundly impact their biological efficacy. SAR studies systematically explore these effects to identify optimal structural features for desired therapeutic outcomes.

For example, in studies involving renieramycin derivatives, the incorporation of nitrogen-containing heterocyclic ester substituents, such as 4′-pyridinecarbonyl ester derivatives, as side chains significantly influenced cytotoxicity against various cancer cells researchgate.net. Similarly, the pyridine ring in Boc-3-(4'-pyridyl)-L-alanine has been noted for its potential to enhance receptor interactions, particularly in the context of neurological disorders chemimpex.com. The N-methylation in Boc-N-methyl-L-alanine has been shown to alter biological activity and pharmacokinetic profiles chemimpex.com.

Research has also demonstrated that modifications at specific positions can enhance efficacy. For instance, in studies related to vinblastine (B1199706) analogues, fluorine substitution at a key position led to a significant increase in potency compared to the parent compound, highlighting the impact of even a single atom change acs.org.

The efficacy of Boc-protected amino acid moieties in modifying compound-target interactions and physicochemical properties is evident in studies where compounds like OBA-RT, derived from Boc-L-alanine, showed enhanced cytotoxicity and inhibition of cancer-related pathways mdpi.com. Furthermore, this compound itself has been utilized in SAR studies for targets such as the GPR88 receptor, where analogues were synthesized and evaluated for agonist activity unc.edu.

The impact of structural variations on biological activity is further illustrated by comparative cytotoxicity data:

Table 1: Cytotoxicity and Cell Growth Inhibition Data of Boc-Peptide Analogues

CompoundCell LineIC₅₀ Value (µM)Notes
Boc-peptide 3 (homochiral)MCF-7Strongest inhibitory effectShowed the most potent inhibition on MCF-7 cells.
Boc-peptide 1 (heterochiral)HeLaNot specifiedExhibited inhibitory activity against HeLa cells.
Boc-peptide 1MCF-7> 500No 50% inhibition observed in the range of 10–500 µM.
Boc-peptide 2MCF-7> 500No 50% inhibition observed in the range of 10–500 µM.
Boc-peptide 4MCF-7> 500No 50% inhibition observed in the range of 10–500 µM.
Boc-peptide 2HeLa> 500No 50% inhibition observed in the range of 10–500 µM.
Boc-peptide 4HeLa> 500No 50% inhibition observed in the range of 10–500 µM.

Source: mdpi.com

The potentiation of activity through specific structural modifications is also seen in comparisons like:

Table 2: Comparative Potency of Vinblastine Analogues

CompoundAverage IC₅₀ (nM)Notes
Vinblastine10Baseline reference
10′-Fluorovinblastine0.3 (300 pM)30-fold more potent than vinblastine

Source: acs.org

These examples underscore the critical role of substituents and structural variations in fine-tuning the biological efficacy of compounds derived from or related to this compound.

Advanced Research Techniques and Methodologies for Studying Boc L Alaninal

Spectroscopic Characterization in Mechanistic Studies

Spectroscopic techniques are fundamental for elucidating the structure, electronic properties, and interactions of chemical compounds.

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful tools for investigating molecular interactions, particularly ligand-metal complexation. These methods can detect changes in electronic transitions upon binding, providing mechanistic insights.

Research on modified Boc-L-alanine derivatives has demonstrated their utility as ligands whose interactions with metal ions or proton sources can be monitored spectroscopically uminho.ptresearchgate.netmdpi.com. These studies analyze changes in absorption and emission spectra to understand binding events and conformational alterations. For instance, modified Boc-L-alanine ligands have shown absorption maxima typically in the range of 315-330 nm uminho.ptresearchgate.netmdpi.com. Upon interaction with metal cations or acidic environments, shifts in these absorption bands, along with changes in fluorescence intensity or wavelength, can occur, indicating complex formation or protonation uminho.ptresearchgate.net. While specific studies on Boc-L-alaninal using these techniques in ligand-metal interactions were not detailed in the provided search results, the established methodologies for Boc-L-alanine derivatives suggest potential applications in similar investigations.

Table 1: Illustrative Spectroscopic Properties of Boc-L-alanine Derivatives

Compound/Derivativeλmax (nm)ε (M⁻¹cm⁻¹)λem (nm)ΦF (Relative)Citation(s)
Modified Boc-L-alanine (general)~315-330VariesVariesVaries uminho.ptresearchgate.netmdpi.com
Boc-L-alanine-modified 1,8-naphthyridine (B1210474)~330VariesVariesVaries researchgate.net
Boc-L-alanine derivative (2a)3152.13 × 10⁴VariesVaries mdpi.com
Boc-L-alanine derivative (2f)334VariesVariesVaries mdpi.com

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for assessing the purity and verifying the stereochemical integrity of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of organic compounds, including amino acid derivatives.

While specific HPLC parameters for this compound were not detailed in the provided search results, studies on Boc-L-alanine highlight standard analytical protocols. Purity assessment of Boc-L-alanine is commonly performed using reverse-phase HPLC, typically employing a C18 column. Mobile phases often consist of acetonitrile (B52724) and water, frequently acidified with 0.1% trifluoroacetic acid (TFA) avantorsciences.com. Under such conditions, Boc-L-alanine generally exhibits a retention time of approximately 8.2 minutes . Reported purity levels for Boc-L-alanine frequently exceed 98.0% as determined by HPLC avantorsciences.comlgcstandards.com.

Table 2: Typical HPLC Parameters for Boc-L-alanine Purity Assessment

ParameterTypical Value/DescriptionCitation(s)
Column TypeC18 reverse-phase avantorsciences.com
Mobile PhaseAcetonitrile/Water (e.g., with 0.1% TFA) avantorsciences.com
Typical Retention Time~8.2 minutes
Reported Purity≥98.0% avantorsciences.comlgcstandards.com

Note: These parameters are based on studies of Boc-L-alanine, as specific HPLC data for this compound were not found.

Ion exchange chromatography (IEC) and related chiral chromatographic techniques are crucial for verifying the stereochemical purity of synthesized chiral molecules, ensuring the correct enantiomeric or diastereomeric form.

Although direct applications of IEC for the stereoselective synthesis verification of this compound were not found in the provided search results, studies involving Boc-L-alanine demonstrate the efficacy of these methods. For instance, chiral analysis of Boc-L-alanine using specialized chiral stationary phases, such as Chiralpak AD-H, has successfully confirmed enantiomeric excess (e.e.) values exceeding 99% . Furthermore, principles of ion exchange chromatography are integral to many chiral HPLC methods used for amino acid derivatives, facilitating the separation and identification of stereoisomers and thus verifying stereoselective synthesis researchgate.netresearchgate.net.

Atomic Layer Deposition (ALD) for Polypeptide Formation

Atomic Layer Deposition (ALD) is a vapor-phase deposition technique that allows for the precise, layer-by-layer growth of thin films with atomic-level control. Its application in synthesizing polypeptide films represents a significant advancement in biomaterial fabrication.

Research has demonstrated the synthesis of L-Alanine polypeptide thin films via ALD, utilizing protected L-alanine derivatives as precursors unm.eduosti.govnih.govresearchgate.net. Specifically, Boc-L-alanine has been employed as the ALD precursor in these studies unm.edu. The methodology relies on a cyclical process that enables controlled, linear growth characteristic of ALD.

The general mechanism involves the following sequential steps:

Precursor Adsorption: Boc-L-alanine is introduced into the deposition chamber in its vapor phase and chemisorbs onto the substrate surface. The protecting group (Boc) prevents self-polymerization and enhances vapor pressure, facilitating the process unm.eduosti.gov.

Deprotection: Following adsorption, the tert-butoxycarbonyl (Boc) protecting group is removed. This is typically achieved by exposing the surface to an acidic reagent, such as phosphoric acid (H₃PO₄), which cleaves the Boc group unm.edu. This step is critical as it liberates the amine functionality, making it reactive for subsequent peptide bond formation.

Coupling: A coupling agent, commonly N,N-dicyclohexylcarbodiimide (DCC), is then introduced. This agent facilitates the formation of a peptide bond between the newly exposed amine group of the surface-bound alanine (B10760859) and the carboxylic acid group of another incoming Boc-L-alanine precursor molecule in the subsequent cycle unm.edu.

This controlled, sequential process allows for the conformal deposition of polypeptide chains, layer by layer. The thermal stability of the Boc groups and the necessity of their removal to activate the amine groups are key mechanistic features enabling this precise, controlled growth unm.edu. While these studies utilize Boc-L-alanine, the principle of employing a protected alanine derivative for ALD-based polypeptide synthesis is well-established. Direct research on this compound for this specific ALD application was not identified in the provided search results.

Table 3: ALD Parameters for L-Alanine Polypeptide Synthesis (using Boc-L-alanine)

ParameterValue/AgentTemperature (°C)RoleCitation(s)
ALD PrecursorBoc-L-alanine110Source of alanine residues, protected to control reactivity and enhance vapor pressure. unm.edu
Deprotection AgentPhosphoric acid (H₃PO₄)70Removes the Boc protecting group, activating the amine for peptide bond formation. unm.edu
Coupling AgentN,N-dicyclohexylcarbodiimide (DCC)100Facilitates the formation of the peptide bond between activated amine and carboxylic acid groups. unm.edu
ALD ProcessSequential adsorption, deprotection, coupling130Overall reaction temperature for layer-by-layer polypeptide film formation. unm.edu

Note: These parameters are based on studies using Boc-L-alanine as the precursor for L-Alanine Polypeptide ALD.

Compound List:

this compound

Boc-L-alanine (N-(tert-Butoxycarbonyl)-L-alanine)

Future Directions and Emerging Research Areas for Boc L Alaninal

Novel Synthetic Routes and Sustainable Chemistry

The demand for greener and more efficient chemical syntheses has spurred research into novel production methods for Boc-L-alaninal. Traditional multi-step syntheses are being re-evaluated in favor of more sustainable alternatives that minimize waste and energy consumption.

Future research is focused on the development of biocatalytic and flow chemistry processes. nih.govresearchgate.net Biocatalysis, which utilizes enzymes or whole-cell systems, offers a highly selective and environmentally benign approach to chemical transformations. mdpi.com Researchers are exploring the use of engineered enzymes to facilitate the direct and asymmetric synthesis of this compound from simple precursors, thereby reducing the reliance on hazardous reagents and harsh reaction conditions. tapi.comuq.edu.au

Flow chemistry, another burgeoning area, enables the continuous production of chemical compounds in a controlled and automated manner. frontiersin.org The application of flow biocatalysis to the synthesis of this compound is a particularly promising avenue, as it combines the advantages of both technologies to create highly efficient and scalable manufacturing processes. nih.govnih.gov These advanced methodologies are expected to not only improve the environmental footprint of this compound production but also to make this key intermediate more accessible for a wider range of applications. unibo.itresearchgate.net

Table 1: Comparison of Synthetic Methodologies for this compound
FeatureTraditional SynthesisBiocatalysisFlow Chemistry
Reagents Often involves heavy metals and hazardous chemicalsEnzymes, whole-cell systems in aqueous mediaVaries, but optimized for minimal hazardous reagents
Stereoselectivity May require chiral auxiliaries or resolutionsHigh enantioselectivityHigh, especially when coupled with biocatalysis
Waste Generation HighLowMinimized through continuous processing
Energy Consumption Often requires high temperatures and pressuresMild reaction conditionsEfficient heat and mass transfer reduces energy use
Scalability Can be challengingCan be limited by enzyme stability and costHighly scalable and automatable

Expansion of Biomedical Applications

This compound's role as a chiral building block makes it invaluable in the pharmaceutical industry for the design of new drugs. chemimpex.com Its aldehyde functionality allows for a variety of chemical modifications, enabling the synthesis of complex and biologically active molecules. biosynth.com

A significant emerging application lies in the development of novel peptidomimetics. biosynth.com These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability and oral bioavailability. This compound is a key starting material for creating these sophisticated structures, which are being investigated for a wide range of therapeutic areas. biosynth.com

Furthermore, this compound is being explored as a precursor for the synthesis of covalent inhibitors. These inhibitors form a permanent bond with their target protein, leading to a more potent and prolonged therapeutic effect. nih.gov The development of covalent drugs is a rapidly growing field, and this compound's reactivity makes it an ideal candidate for designing these next-generation therapeutics.

Table 2: Emerging Biomedical Applications of this compound
Application AreaDescriptionTherapeutic Potential
Peptidomimetics Synthesis of peptide-like molecules with improved stability and bioavailability. biosynth.comDevelopment of new drugs for a wide range of diseases.
Covalent Inhibitors Design of inhibitors that form a permanent bond with their target protein. Increased potency and duration of action for targeted therapies. nih.gov
Chiral Building Blocks Use in the synthesis of enantiomerically pure pharmaceuticals. chemimpex.comDevelopment of drugs with improved efficacy and reduced side effects. chemimpex.com
Bioconjugation Facilitating the attachment of biomolecules to surfaces or other molecules. chemimpex.comCreation of targeted drug delivery systems and advanced diagnostics.

Development of New Chiral Reagents and Catalysts

The chirality of this compound makes it an excellent starting point for the development of new chiral auxiliaries and organocatalysts. chemimpex.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. nih.govresearchgate.net this compound-derived auxiliaries are being investigated for their ability to induce high levels of stereoselectivity in a variety of chemical transformations. researchgate.net

Organocatalysis, a field that uses small organic molecules to catalyze chemical reactions, is another area where this compound is poised to make a significant impact. nih.gov Researchers are designing and synthesizing novel organocatalysts based on the this compound scaffold. gla.ac.uknih.gov These catalysts are expected to offer new and efficient ways to produce enantiomerically pure compounds for the pharmaceutical and fine chemical industries. beilstein-journals.org

Table 3: this compound in Chiral Reagent and Catalyst Development
Reagent/Catalyst TypeDescriptionAdvantages
Chiral Auxiliaries Temporarily incorporated to control stereochemistry. nih.govHigh diastereoselectivity, recoverable and recyclable. researchgate.net
Organocatalysts Small organic molecules that catalyze reactions. nih.govMetal-free, environmentally friendly, and can be tailored for specific reactions. gla.ac.uknih.gov
Chiral Ligands Used in combination with metal catalysts for asymmetric synthesis.Can provide high enantioselectivity in a wide range of reactions.

Integration with Advanced Materials Science

The unique chemical properties of this compound are also being leveraged in the field of advanced materials science. rsc.org Researchers are exploring the incorporation of this compound into polymers and other materials to create novel functionalities.

One emerging area is the development of stimuli-responsive materials. These are "smart" materials that can change their properties in response to external stimuli such as pH, temperature, or light. By incorporating this compound into polymer chains, it is possible to create materials that can, for example, release a drug in response to a specific biological signal.

This compound is also being investigated for the development of advanced hydrogels and nanomaterials. Its ability to participate in a variety of chemical reactions makes it a versatile building block for creating complex, three-dimensional structures with tailored properties. These materials have potential applications in areas such as tissue engineering, drug delivery, and biosensing. researchgate.net The modification of 1,8-naphthyridine (B1210474) ligands with Boc-L-alanine has also been explored for the development of new functional materials. researchgate.net

Table 4: this compound in Advanced Materials Science
Material TypeDescriptionPotential Applications
Functional Polymers Polymers incorporating this compound to impart specific properties. rsc.orgDrug delivery, smart coatings, and advanced textiles.
Stimuli-Responsive Hydrogels Hydrogels that change properties in response to external stimuli. researchgate.netTargeted drug release, tissue engineering scaffolds, and biosensors.
Functionalized Nanoparticles Nanoparticles with this compound on their surface for targeted interactions.Medical imaging, diagnostics, and targeted therapies.
Chiral Surfaces Surfaces modified with this compound for enantioselective separations.Chiral chromatography and asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-L-alaninal, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves tert-butoxycarbonyl (Boc) protection of L-alaninal using di-tert-butyl dicarbonate in anhydrous conditions. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) is recommended. Validate purity using 1H^1H-NMR (e.g., absence of unreacted starting material) and HPLC (≥95% purity threshold). Triplicate analytical runs ensure consistency. For new syntheses, provide FT-IR data to confirm carbonyl stretching (Boc group) and compare retention times with literature .

Q. How should this compound be characterized to confirm structural integrity in novel derivatives?

  • Methodological Answer : Employ tandem techniques:

  • Mass spectrometry (HRMS/ESI) for molecular ion verification.
  • 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities.
  • X-ray crystallography (if crystalline) for definitive conformation analysis.
    Cross-reference spectral data with databases like SciFinder or Reaxys. Note deviations in chemical shifts (>0.1 ppm for 1H^1H-NMR) as potential impurities or isomerization .

Advanced Research Questions

Q. What experimental design strategies minimize side reactions during this compound incorporation into peptide chains?

  • Methodological Answer : Optimize coupling conditions using:

  • Coupling agents : HATU/DIPEA in DMF for high efficiency.
  • Temperature control : 0–4°C to suppress racemization.
  • Real-time monitoring : In situ FT-IR to track carbamate formation (disappearance of N-H stretch at ~3400 cm1^{-1}).
    Include negative controls (e.g., omitting coupling agents) to identify non-specific reactions. Statistical DOE (Design of Experiments) can isolate critical variables (e.g., solvent polarity, reagent stoichiometry) .

Q. How can contradictory data on this compound’s stability in acidic media be systematically resolved?

  • Methodological Answer : Conduct a reproducibility matrix:

  • Variable testing : pH (1.0–4.0), temperature (25–40°C), and exposure time (1–24 hrs).
  • Analytical endpoints : LC-MS for degradation products (e.g., Boc deprotection or aldehyde oxidation).
  • Cross-lab validation : Collaborate with independent labs to rule out equipment bias.
    Apply the Bradley-Terry model to rank stability outcomes by experimental conditions. Publish raw datasets to enable meta-analysis .

Q. What advanced techniques resolve this compound’s conformational dynamics in solution-phase studies?

  • Methodological Answer : Use:

  • Dynamic NMR : Variable-temperature 1H^1H-NMR to assess rotamer populations.
  • Molecular dynamics (MD) simulations : AMBER or CHARMM force fields to model solvent interactions (e.g., DMSO vs. chloroform).
  • Circular dichroism (CD) : Monitor chiral environment changes under varying pH.
    Correlate computational data with experimental NOESY cross-peaks to validate intramolecular distances .

Data Analysis & Interpretation

Q. How should researchers handle conflicting computational vs. experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Error source audit : Check force field parameterization (e.g., improper dihedral terms) and solvent model accuracy.
  • Sensitivity analysis : Vary computational parameters (e.g., DFT functional, basis sets) to identify convergence.
  • Experimental recalibration : Re-run assays with ultra-pure solvents (HPLC-grade) and inert atmospheres.
    Publish a discrepancy appendix detailing methodological limitations and proposed refinements .

Q. What frameworks guide hypothesis formulation when studying this compound’s role in asymmetric catalysis?

  • Methodological Answer : Apply the PICO framework :

  • Population : Chiral catalysts.
  • Intervention : this compound as a ligand.
  • Comparison : Alternative ligands (e.g., BINOL, proline derivatives).
  • Outcome : Enantiomeric excess (ee) and turnover frequency (TOF).
    Supplement with FINER criteria to ensure feasibility, novelty, and relevance. Pre-register hypotheses on platforms like OSF to mitigate bias .

Literature & Reproducibility

Q. How can researchers critically evaluate existing literature on this compound’s applications in medicinal chemistry?

  • Methodological Answer :

  • Primary vs. secondary sources : Prioritize journals with rigorous peer review (e.g., JOC, ACS Catalysis).
  • Reproducibility checks : Replicate key synthetic steps (≥3 trials) and compare yields/purity.
  • Bias assessment : Use GRADE criteria to rank evidence quality; flag studies lacking negative controls or spectroscopic validation.
    Maintain an annotated bibliography tracking methodological gaps .

Q. What steps ensure reproducibility when using this compound in multi-step organic syntheses?

  • Methodological Answer :

  • Detailed SOPs : Document inert atmosphere protocols, solvent drying methods, and intermediate handling.
  • Open-data practices : Share NMR raw files (e.g., via Zenodo) and HPLC chromatograms with integration values.
  • Collaborative peer review : Invite third-party labs to validate critical steps pre-publication.
    Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-L-alaninal
Reactant of Route 2
Boc-L-alaninal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.